4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)butan-1-one
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Overview
Description
(E)-[1-(PYRIDIN-4-YL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE is a complex organic compound with a unique structure that combines pyridine, pyrimidine, and butanoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[1-(PYRIDIN-4-YL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE typically involves multiple steps, starting with the preparation of the individual components. The pyridine and pyrimidine derivatives are synthesized separately and then combined through a series of reactions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-[1-(PYRIDIN-4-YL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-[1-(PYRIDIN-4-YL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds containing the pyridine ring, such as nicotinamide and pyridoxine.
Pyrimidine derivatives: Compounds containing the pyrimidine ring, such as thymine and cytosine.
Butanoate derivatives: Compounds containing the butanoate group, such as butyric acid and its esters.
Uniqueness
(E)-[1-(PYRIDIN-4-YL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE is unique due to its combination of pyridine, pyrimidine, and butanoate moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H21F3N4O5S |
---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
[(E)-1-pyridin-4-ylethylideneamino] 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoate |
InChI |
InChI=1S/C23H21F3N4O5S/c1-15(16-9-11-27-12-10-16)30-35-21(31)8-5-13-36(32,33)22-28-18(14-20(29-22)23(24,25)26)17-6-3-4-7-19(17)34-2/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3/b30-15+ |
InChI Key |
FSYPDLCJBOCORX-FJEPWZHXSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2OC)/C3=CC=NC=C3 |
Canonical SMILES |
CC(=NOC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2OC)C3=CC=NC=C3 |
Origin of Product |
United States |
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